Ethyl 2-hydroxyethyl carbonate
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Overview
Description
Ethyl 2-hydroxyethyl carbonate is an organic compound with the molecular formula C5H10O4. It is a carbonate ester derived from ethylene glycol and ethanol. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxyethyl carbonate can be synthesized through the reaction of ethylene carbonate with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the carbonate ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxyethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene glycol and ethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically requires acidic or basic conditions.
Transesterification: Often catalyzed by acids or bases.
Substitution Reactions: Various nucleophiles such as amines or thiols can be used.
Major Products Formed:
Hydrolysis: Ethylene glycol and ethanol.
Transesterification: Different carbonate esters depending on the alcohol used.
Substitution Reactions: Products vary based on the nucleophile involved.
Scientific Research Applications
Ethyl 2-hydroxyethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the formulation of biodegradable polymers for medical implants.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-hydroxyethyl carbonate exerts its effects is primarily through its ability to form stable carbonate ester bonds. These bonds can undergo hydrolysis or transesterification, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethylene carbonate: A cyclic carbonate with similar reactivity but different physical properties.
Propylene carbonate: Another cyclic carbonate with a slightly different structure and reactivity.
Dimethyl carbonate: A linear carbonate ester with different applications and reactivity.
Uniqueness: Ethyl 2-hydroxyethyl carbonate is unique due to its combination of ethylene glycol and ethanol moieties, which impart specific reactivity and solubility properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-hydroxyethyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-2-8-5(7)9-4-3-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQTVEMFXWKBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80706139 |
Source
|
Record name | Ethyl 2-hydroxyethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80706139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35466-85-4 |
Source
|
Record name | Ethyl 2-hydroxyethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80706139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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